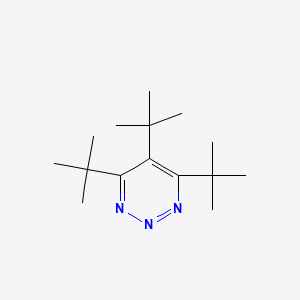
4,5,6-Tri-tert-butyl-1,2,3-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Tri-tert-butyl-1,2,3-triazine is a heterocyclic compound characterized by the presence of three tert-butyl groups attached to a 1,2,3-triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Tri-tert-butyl-1,2,3-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl-substituted hydrazines with nitriles, followed by cyclization to form the triazine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6-Tri-tert-butyl-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into different reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazines .
Applications De Recherche Scientifique
4,5,6-Tri-tert-butyl-1,2,3-triazine has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4,5,6-Tri-tert-butyl-1,2,3-triazine exerts its effects involves interactions with specific molecular targets. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and binding properties. The triazine ring can participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions . These interactions can affect biological pathways and chemical processes, making the compound versatile in its applications .
Comparaison Avec Des Composés Similaires
2,4,6-Tri-tert-butylpyrimidine: Another tert-butyl-substituted heterocycle with similar steric properties but different reactivity due to the pyrimidine ring.
2,4,6-Tri-tert-butylphenol: A phenolic compound with tert-butyl groups, known for its antioxidant properties.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazinane-2,4,6-trione: A triazine derivative with multiple tert-butyl groups, used in various industrial applications.
Uniqueness: 4,5,6-Tri-tert-butyl-1,2,3-triazine stands out due to its specific substitution pattern on the triazine ring, which imparts unique steric and electronic properties. This makes it particularly useful in applications requiring precise control over reactivity and stability .
Propriétés
Numéro CAS |
103794-88-3 |
|---|---|
Formule moléculaire |
C15H27N3 |
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
4,5,6-tritert-butyltriazine |
InChI |
InChI=1S/C15H27N3/c1-13(2,3)10-11(14(4,5)6)16-18-17-12(10)15(7,8)9/h1-9H3 |
Clé InChI |
HYTJSPWOHMQIAN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(N=NN=C1C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


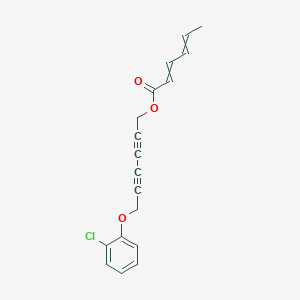
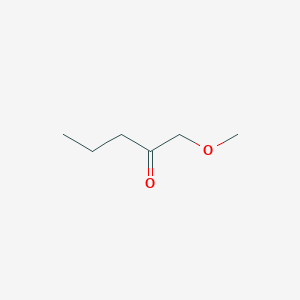
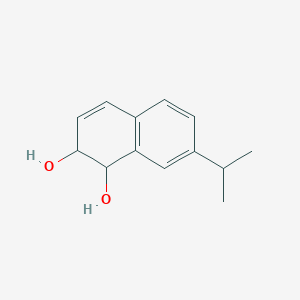
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)
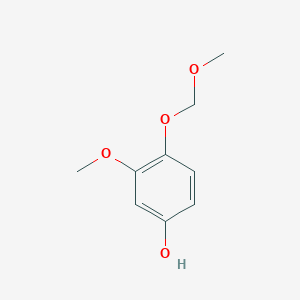

![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)

![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
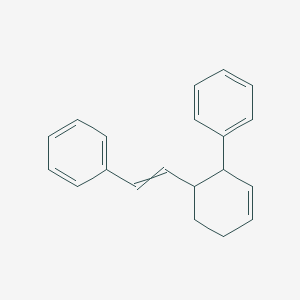

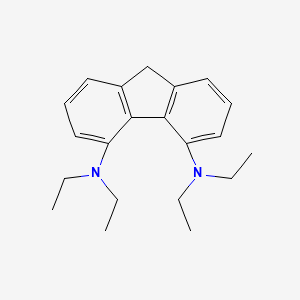
methanone](/img/structure/B14335027.png)
